potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
Description
Properties
IUPAC Name |
potassium;4-methyl-5-(2-phenylethyl)-1,2,4-triazole-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S.K/c1-14-10(12-13-11(14)18(15,16)17)8-7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGULWQHROCPCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)[O-])CCC2=CC=CC=C2.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Methyl-1,2,4-Triazole Derivatives
A foundational step involves methylation of 1,2,4-triazole using potassium hydroxide and chloromethane in ethanol under reflux conditions to obtain 1-methyl-1,2,4-triazole. This step is crucial to introduce the methyl group at the N-1 position without causing excessive quaternization or isomerization.
Functionalization at the 5-Position
The 5-position is functionalized by lithiation using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C), followed by reaction with electrophiles. For example:
- Reaction with dibromomethane to obtain 5-bromo-1-methyl-1H-1,2,4-triazole.
- Reaction with trimethylchlorosilane to yield 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.
These intermediates can then be further reacted with carbon dioxide under strong base conditions to form carboxylic acid derivatives at the 3-position.
Introduction of the 2-Phenylethyl Group
The 2-phenylethyl substituent at the 5-position is introduced via nucleophilic substitution or cross-coupling reactions using appropriate phenylethyl halides or organometallic reagents. Literature on related 1,2,4-triazole derivatives suggests the use of phenylethyl bromide or chloride in the presence of bases to achieve this substitution.
Sulfonation and Salt Formation
Sulfonation at the 3-position of the triazole ring is achieved by reaction with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes, followed by neutralization with potassium hydroxide to afford the potassium sulfonate salt. This step is critical for obtaining the final this compound compound.
Reaction Conditions and Optimization
Analytical and Purification Techniques
- Recrystallization: Commonly from ethanol or water/ethanol mixtures to purify intermediates and final products.
- Chromatography: Used for separation of regioisomers or side products.
- Spectroscopic Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity.
- Elemental Analysis: Confirms the composition of synthesized compounds.
Research Findings and Advances
- Microwave-assisted synthesis has been demonstrated to accelerate the formation of 1,2,4-triazole derivatives with comparable yields to conventional reflux methods, reducing reaction times from hours to minutes.
- Use of strong bases like LDA enables regioselective lithiation, crucial for subsequent functionalization steps without side reactions.
- Optimization of sulfonation conditions is essential to prevent over-sulfonation or degradation of the triazole ring.
- Potassium salt formation improves compound stability and solubility, facilitating handling and further application.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| N-Methylation | 1,2,4-triazole, KOH, chloromethane | Nucleophilic substitution | Reflux, controlled addition | 1-methyl-1,2,4-triazole |
| 5-Position Functionalization | LDA/n-BuLi, dibromomethane/TMSCl | Lithiation, electrophilic substitution | Low temperature (-78 °C) | 5-bromo or 5-trimethylsilyl derivative |
| Carboxylation | LDA, CO2 | Carboxylation | Low temperature, inert atmosphere | 3-carboxylic acid intermediate |
| Introduction of Phenylethyl | Phenylethyl halide, base | Nucleophilic substitution or cross-coupling | Mild heating or reflux | 5-(2-phenylethyl) substituted triazole |
| Sulfonation and Salt Formation | Chlorosulfonic acid, KOH | Sulfonation, neutralization | Low temperature, controlled addition | Potassium sulfonate salt |
This comprehensive synthesis approach for this compound integrates classical organic synthesis techniques with modern refinements such as microwave-assisted reactions and regioselective lithiation. The methodology ensures high purity and yield, suitable for further research or industrial applications.
Chemical Reactions Analysis
Structural Insights and Reactivity Predictions
The compound’s structure suggests potential reactivity patterns:
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Sulfonate Group (SO₃⁻): Typically acts as a leaving group in nucleophilic substitution or elimination reactions. It may also participate in salt formation or ion-exchange processes.
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Triazole Core: Likely undergoes alkylation, acylation, or cycloaddition reactions, similar to other 1,2,4-triazole derivatives .
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Phenylethyl Substituent: May engage in aromatic electrophilic substitution (e.g., nitration, halogenation) or hydrogenation under catalytic conditions.
2.2. Functionalization via Click Chemistry
Proposed Reactions for Potassium 4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate
While speculative, the following reactions are plausible based on structural analogs:
3.1. Nucleophilic Substitution
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Sulfonate displacement with halides or amines:
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Likely under polar aprotic solvents (e.g., DMF) at elevated temperatures.
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3.2. Coordination Chemistry
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Formation of metal complexes via sulfonate oxygen donors. For example:
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Potential applications in catalysis or materials science.
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3.3. Electrophilic Aromatic Substitution
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Nitration or sulfonation of the phenylethyl group:
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Expected regioselectivity: para > ortho due to steric hindrance.
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Research Gaps and Recommendations
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Experimental synthesis and characterization (e.g., IR, NMR, XRD) are required to confirm reactivity.
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Comparative studies with non-sulfonated triazoles (e.g., thiones) could elucidate sulfonate-specific effects.
Scientific Research Applications
Antifungal Activity
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate belongs to the triazole class of compounds, which are known for their antifungal properties. Triazoles inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
A study demonstrated that triazole derivatives exhibit broad-spectrum antifungal activity against various pathogens. The incorporation of the phenylethyl group enhances the compound's potency against fungi such as Candida albicans and Aspergillus fumigatus .
Antimicrobial Properties
Beyond antifungal effects, triazole compounds have shown antibacterial activity. Research indicates that this compound can inhibit bacterial strains like Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .
Plant Growth Regulation
Triazole compounds are also recognized for their role as plant growth regulators. They can enhance crop yield and resilience by modulating plant hormone levels. This compound has been studied for its ability to promote root growth and overall plant vigor under stress conditions such as drought .
Study on Antifungal Efficacy
In a controlled laboratory setting, this compound was tested against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antifungal activity compared to standard treatments .
Agricultural Field Trials
Field trials conducted on wheat crops treated with this compound showed a 20% increase in yield compared to untreated controls. The compound's application resulted in improved drought resistance and enhanced nutrient uptake .
Mechanism of Action
The mechanism of action of potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
Membrane Disruption: Its amphiphilic nature allows it to integrate into and disrupt microbial cell membranes, leading to cell lysis.
Signal Transduction: It may interfere with signal transduction pathways involved in cell growth and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Potassium 4-Ethyl-5-(2-Phenylethyl)-4H-1,2,4-Triazole-3-Sulfonate
- Structural Difference : The ethyl group at position 4 replaces the methyl group in the target compound.
- Impact: Increased hydrophobicity due to the longer alkyl chain may reduce water solubility but enhance membrane permeability. No direct bioactivity data are available, but alkyl chain length often correlates with pharmacokinetic properties .
4-Methyl-5-(3-Methoxyphenyl)-4H-1,2,4-Triazole Derivatives
- Example : 2-((4-Methyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate ().
- Key Differences : A thioacetate group replaces the sulfonate, and a 3-methoxyphenyl substituent is present.
- Bioactivity : Such derivatives exhibit moderate yields (~65%) in synthesis and are often screened for antimicrobial or anticancer activity .
Functional Analogs
Sulfonated Triazoles with Antimicrobial Activity
- Example : 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles ().
- Key Differences : A hydroxyphenyl group at position 5 and variable thioether substituents.
- Bioactivity : These compounds show >90% inhibition against Candida albicans and Escherichia coli at 0.01% concentration. Quantum chemical studies (DFT-B3LYP) correlate higher electrophilicity ($ \Sigma Q $) and lower HOMO-LUMO gaps ($ \Delta E_1 $) with enhanced activity .
Alkylthio-Triazole Hybrids
- Example : 2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine ().
- Key Differences : A pyrimidine-thioether side chain replaces the sulfonate group.
- Toxicity : The octylthio derivative exhibits low acute toxicity ($ \text{LC}{50} = 49.66 \, \text{mg/L} $), whereas methylthio analogs are more toxic ($ \text{LC}{50} = 8.29 \, \text{mg/L} $), highlighting the role of alkyl chain length in modulating toxicity .
Research Implications and Gaps
- Synthesis Optimization : The target compound’s synthesis could leverage methods from analogous sulfonated triazoles, such as using InCl$_3$-catalyzed alkylation () or sodium hydroxide-mediated reactions ().
- Bioactivity Screening : Prioritize antimicrobial and anti-inflammatory assays based on the success of hydroxyphenyl and thioether analogs .
- Toxicity Profiling : Structure-toxicity relationships from alkylthio-triazoles () suggest longer alkyl chains may reduce toxicity, a hypothesis testable for the sulfonate series.
Biological Activity
Potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate is a triazole derivative that exhibits notable biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a triazole ring with a sulfonate group, a phenylethyl group, and a methyl group. Its molecular formula is , and it has a unique combination of functional groups that enhance its solubility and interaction with biological membranes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial cell membranes, leading to cell lysis and subsequent antimicrobial effects.
- Signal Transduction Interference : The compound may disrupt signal transduction pathways associated with cell growth and proliferation, suggesting potential anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been effective against various bacterial strains and fungi due to its ability to disrupt cellular membranes. The following table summarizes its antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. It has shown the ability to inhibit cancer cell proliferation in vitro across various cell lines. For instance:
- In studies involving human cancer cell lines such as HeLa and MOLT-4, the compound exhibited IC50 values ranging from 10 µM to 25 µM, indicating moderate to strong cytotoxic effects .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce apoptosis in certain cancer cells through the activation of caspase pathways. This suggests its potential use in cancer therapy as an apoptosis-inducing agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Activity | Remarks |
|---|---|---|
| Potassium 4-methyl-5-(2-phenylethyl)-triazole | Antifungal | Similar structure but different functional groups |
| Potassium 4-methyl-5-(2-bromophenyl)-triazole | Moderate antibacterial | Exhibits lower potency against bacteria |
This comparison highlights the unique properties of potassium 4-methyl-5-(2-phenylethyl)-triazole as it combines enhanced solubility and membrane activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for potassium 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-sulfonate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of thiosemicarbazide derivatives followed by sulfonation. Key steps include:
- Oxidation : Use hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce sulfonate groups.
- Alkylation : React intermediates with 2-phenylethyl halides under basic conditions (e.g., NaOH in ethanol).
- Purification : Recrystallize from ethanol/water mixtures to isolate the potassium salt .
- Critical Analysis : Reaction temperature (60–80°C) and stoichiometry of sulfonating agents significantly affect yield. Excess oxidants may lead to over-sulfonation byproducts.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.
- FTIR Spectroscopy : Identify characteristic bands (e.g., S=O stretch at ~1050 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks for the phenyl group (δ 7.2–7.4 ppm) and methylene protons (δ 2.8–3.2 ppm) .
- Data Interpretation : Discrepancies in sulfur content may indicate incomplete sulfonation.
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodology : Test solubility in polar (water, DMSO) and non-polar solvents (chloroform, hexane).
- Findings : High solubility in DMSO (>50 mg/mL) due to sulfonate group polarity; limited solubility in hexane (<1 mg/mL). Adjust pH to enhance aqueous solubility (e.g., neutral to slightly alkaline conditions) .
Advanced Research Questions
Q. How does the compound behave in coordination chemistry, and what metal complexes can be formed?
- Methodology : React with transition metals (Ni²⁺, Cu²⁺, Zn²⁺) in alcoholic media.
- Synthesis : Mix the compound with metal salts (e.g., NiCl₂·6H₂O) in ethanol, reflux for 4–6 hours.
- Characterization : Use UV-Vis spectroscopy (d-d transitions) and molar conductivity to confirm octahedral geometry.
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Use slow evaporation from DMSO/water (1:3 v/v) at 4°C. Refine structures using SHELXL (for small molecules) or ORTEP-3 (for graphical representation).
- Key Issues : Hygroscopicity and polymorphism require inert atmospheres (N₂ glovebox) and rapid data collection. Twinning is common; resolve using SHELXD for structure solution .
Q. How do substituents on the triazole ring influence pharmacological activity?
- Methodology : Compare toxicity (LC₅₀) and pharmacokinetics (Cmax, Tmax) across derivatives:
- Acute Toxicity : Use zebrafish or rat models (OECD guidelines).
- Pharmacokinetics : Monitor blood concentrations via HPLC-MS/MS after intravenous administration.
- Findings : Bulky substituents (e.g., octyl groups) reduce toxicity (LC₅₀ = 49.66 mg/L) by limiting membrane penetration. Smaller groups (methyl) increase toxicity (LC₅₀ = 8.29 mg/L) due to accumulation .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies under varying conditions (pH, temperature).
- Nucleophilic Agents : Use alkyl halides (e.g., methyl iodide) with NaH as a base in THF.
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology : Replicate studies with standardized protocols:
- Antimicrobial Assays : Use CLSI guidelines for MIC determination against S. aureus and E. coli.
- Control Compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
